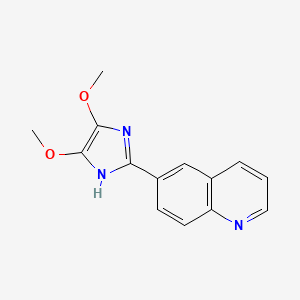
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The quinoline moiety can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, while the quinoline moiety can intercalate into DNA, affecting its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline: Similar structure but with phenyl groups instead of methoxy groups.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole moiety instead of an imidazole.
Uniqueness
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is unique due to the presence of methoxy groups on the imidazole ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
65591-49-3 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
6-(4,5-dimethoxy-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-14(19-2)17-12(16-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,1-2H3,(H,16,17) |
Clé InChI |
YNJDBXCJLJVMOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(N1)C2=CC3=C(C=C2)N=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


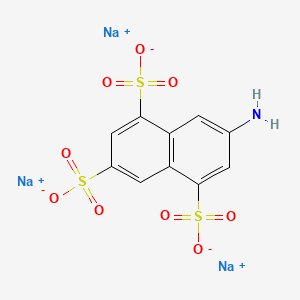
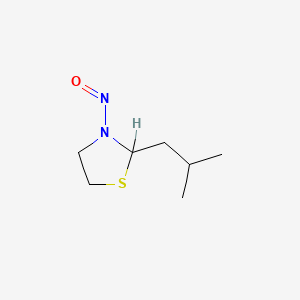

![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)

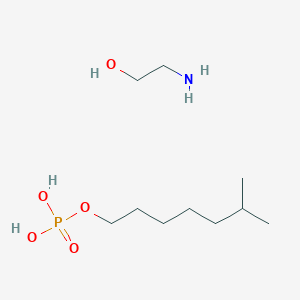

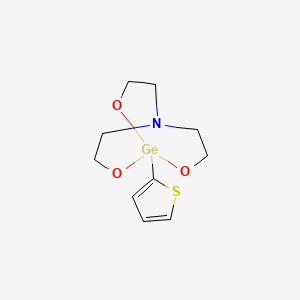
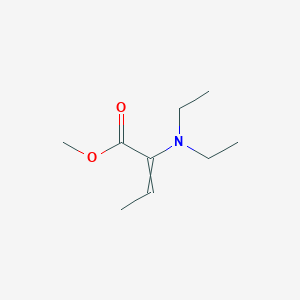
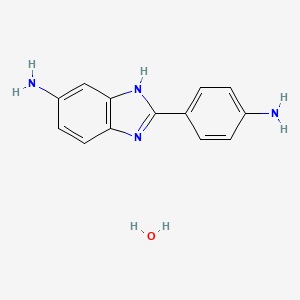

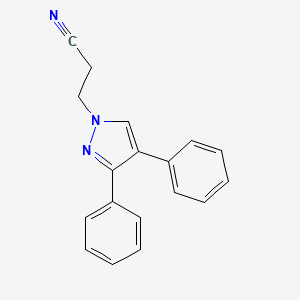
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
